molecular formula C14H15Cl2N3O2 B590923 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol CAS No. 856045-88-0

3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol

Cat. No.: B590923
CAS No.: 856045-88-0
M. Wt: 328.193
InChI Key: YZPNFTVYLXGBPC-UHFFFAOYSA-N
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Description

“3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol” is a chemical compound that is used in the production of fungicides . It is known for its fungicidal properties .


Synthesis Analysis

The synthesis of this compound is achieved by reacting 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)-oxirane with N2H4.H2O and then reacting the resulting 1-(2-chlorophenyl)-2-(1-chlorocyclopropyl)-2-hydroxypropylhydrazine with formamidine acetate . The reaction is carried out in an alcohol or ether solvent, optionally in the presence of a phase-transfer catalyst . The process yields high results, for example, 64-70% .

Scientific Research Applications

Chlorogenic Acid (CGA) and Its Pharmacological Potential

Phenolic acids like Chlorogenic Acid (CGA) have been studied for their diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. It modulates lipid metabolism and glucose regulation, offering therapeutic roles in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review emphasizes the need for more research to optimize its biological and pharmacological effects for practical use as a natural food additive (M. Naveed et al., 2018).

Environmental Toxicity and Degradation of Phenolic Compounds

Studies on the environmental occurrence, toxicity, and degradation pathways of phenolic compounds like triclosan and its by-products highlight the widespread presence of these compounds in the environment due to their use in household and personal care products. The persistence of such compounds in water bodies, their accumulation in organisms, and potential transformation into more toxic compounds raise concerns about their environmental impact and the emergence of resistant bacterial strains (G. Bedoux et al., 2012).

Triazole Derivatives: Patent Review and Applications

The development of novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, has been the focus of pharmaceutical research due to their broad spectrum of biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the potential for "3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol" in similar applications (V. Ferreira et al., 2013).

Mechanism of Action

Target of Action

Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .

Mode of Action

The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .

Pharmacokinetics

In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .

Result of Action

The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .

Action Environment

The action of Prothioconazole-4-hydroxy-desthio can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .

Biochemical Analysis

Biochemical Properties

Prothioconazole-4-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . CYP51A1 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, Prothioconazole-4-hydroxy-desthio disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Cellular Effects

In terms of cellular effects, Prothioconazole-4-hydroxy-desthio has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of aquatic zooplankton . This indicates that Prothioconazole-4-hydroxy-desthio can have significant impacts on cellular processes and functions .

Molecular Mechanism

The molecular mechanism of Prothioconazole-4-hydroxy-desthio involves binding to the active site of the CYP51A1 enzyme, thereby inhibiting its function . This binding interaction disrupts the normal biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

Prothioconazole-4-hydroxy-desthio has been found to have low persistence in soil in both laboratory and field studies . It degrades over time, with a half-life ranging from 0.07 to 1.27 days in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of Prothioconazole-4-hydroxy-desthio vary with dosage . For example, in Daphnia magna, the 48-hour EC50 (concentration for 50% of the maximal effect) of Prothioconazole-4-hydroxy-desthio was found to be 5.19 mg/L . This indicates that higher doses of Prothioconazole-4-hydroxy-desthio can have more pronounced effects on the activity, growth, and reproduction of these organisms .

Metabolic Pathways

Prothioconazole-4-hydroxy-desthio is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzyme CYP51A1, which is crucial for the conversion of lanosterol to ergosterol .

Transport and Distribution

It is known that Prothioconazole-4-hydroxy-desthio can be absorbed and distributed in various tissues in animals, as evidenced by its detection in cattle milk and tissues .

Subcellular Localization

Given its mode of action, it is likely that it localizes to the endoplasmic reticulum, where the CYP51A1 enzyme is typically found

Properties

IUPAC Name

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNFTVYLXGBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020499
Record name 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856045-88-0
Record name 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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